molecular formula C18H16N4O3 B2940620 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide CAS No. 1396746-42-1

2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide

Cat. No.: B2940620
CAS No.: 1396746-42-1
M. Wt: 336.351
InChI Key: RXMXNOXCKOKRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide (CAS 1396746-42-1) is a synthetic small molecule with a molecular formula of C18H16N4O3 and a molecular weight of 336.3 g/mol . This compound features a hybrid architecture, incorporating both a chromone (2H-chromene-2-one) and a substituted pyrimidine scaffold, linked by a carboxamide group. The chromone nucleus is a privileged structure in medicinal chemistry, known as a pharmacophore in numerous bioactive natural and synthetic compounds . Chromone-2-carboxamide derivatives, in particular, have been investigated for a range of bio-applications, including as inhibitors of the Pseudomonas aeruginosa Quorum Sensing signal (PqsR), a target for anti-biofilm agents . Furthermore, chromone-based compounds have been explored for their activity as acetylcholinesterase (AChE) inhibitors, which is a relevant target in neuropharmacology research, including for conditions like Alzheimer's disease . The pyrrolidinyl-pyrimidine moiety contributes to the molecule's structural diversity and may influence its physicochemical properties and binding affinity toward various biological targets. This combination of scaffolds makes this compound a valuable chemical tool for researchers in drug discovery and medicinal chemistry, particularly for screening against targets where heterocyclic compounds like chromones and pyrimidines have shown relevance. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-oxo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-16(14-9-12-5-1-2-6-15(12)25-17(14)24)21-13-10-19-18(20-11-13)22-7-3-4-8-22/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMXNOXCKOKRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This structure features a chromene backbone, which is known for its diverse biological activities, including anti-cancer properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Anticancer Properties :
    • In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) cells. The compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects .
    • Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression .
  • Mechanism of Action :
    • The compound appears to function through multiple pathways. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis . Specifically, it may inhibit pathways that lead to cancer cell survival while promoting apoptotic signaling.
  • Selectivity and Toxicity :
    • Comparative studies have shown that while the compound is effective against cancer cells, it exhibits lower toxicity towards non-cancerous cell lines, suggesting a degree of selectivity. This characteristic is crucial for minimizing side effects in potential therapeutic applications .

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Breast Cancer Cell Line (MCF-7)

In a study assessing the impact on MCF-7 cells:

  • IC50 Value : 0.65 µM
  • Mechanism : Induction of apoptosis via caspase activation.

Case Study 2: Acute Lymphoblastic Leukemia (CEM-13)

In another study focused on CEM-13 cells:

  • IC50 Value : 0.85 µM
  • Observation : Significant reduction in cell viability after treatment.

Data Tables

Cell Line IC50 (µM) Mechanism
MCF-70.65Apoptosis via caspase activation
CEM-130.85Cell cycle arrest and apoptosis
MEL-81.20Induction of apoptotic pathways

Comparison with Similar Compounds

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, )

  • Structural Differences : Replaces the pyrrolidinyl-pyrimidine group with a sulfamoylphenyl substituent.
  • Reduced basicity due to the absence of the pyrrolidine nitrogen, which may alter binding to cationic targets (e.g., kinases, GPCRs).
  • Synthesis : Prepared via acetic acid-mediated condensation, yielding 12 after recrystallization in DMF .

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide (, CAS 1396809-47-4)

  • Structural Differences : Substitutes the chromene-3-carboxamide with a furan-2-carboxamide.
  • Key Implications :
    • The furan ring lacks the conjugated π-system of chromene, reducing aromatic stacking interactions.
    • Smaller size may improve membrane permeability but limit target engagement in deep binding pockets.

1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (, CAS 1144493-81-1)

  • Structural Differences : Features a chlorophenyl-substituted pyrrolidine and a chromene-6-yl group.
  • Positional isomerism (chromene-6-yl vs. chromene-3-carboxamide) may lead to divergent binding orientations in biological targets .

2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide (, CAS 1171402-89-3)

  • Structural Differences : Replaces chromene with pyran and incorporates a pyrazolopyrimidine-pyrrolidine group.
  • Key Implications: Pyran’s reduced aromaticity compared to chromene may decrease planar stacking interactions.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 12 () CAS 1396809-47-4 () CAS 1144493-81-1 () CAS 1171402-89-3 ()
Molecular Weight ~354–382 (estimated) 382.8 (explicit) ~250–300 (estimated) 382.8 (explicit) 354.4 (explicit)
Polar Groups Pyrrolidine, carboxamide Sulfonamide, carboxamide Furan, carboxamide Chlorophenyl, carboxamide Pyrazolopyrimidine, carboxamide
Aromatic System Chromene + pyrimidine Chromene Furan + pyrimidine Chromene + pyrrolidine Pyran + pyrazolopyrimidine
Lipophilicity (LogP) Moderate (estimated) High (due to sulfonamide) Low–moderate High (chlorophenyl) Moderate

Q & A

Q. What are the established synthetic routes for 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Cyclocondensation of itaconic acid derivatives to form the chromene backbone .
  • Step 2 : Functionalization of the pyrimidine ring via nucleophilic substitution with pyrrolidine .
  • Step 3 : Amidation of the carboxylic acid intermediate using coupling agents like HATU or EDCI in dry DMF .
  • Purification : Flash chromatography (silica gel) and recrystallization (e.g., acetone/hexane) yield high-purity crystals .

Q. How is the compound characterized for structural confirmation and purity?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry and substituent orientation .
  • HPLC-MS (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities .
  • Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the pyrrolidine-pyrimidine linkage .

Q. What is the proposed mechanism of action in biological systems?

The compound modulates HSP70/HSC70 chaperone activity , disrupting protein folding in cancer cells. This is inferred from structural analogs acting as ATP-competitive inhibitors, leading to proteotoxic stress and apoptosis .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the chromene-pyrimidine scaffold?

  • Solvent selection : Dry DMF or THF enhances nucleophilic substitution efficiency .
  • Catalyst screening : Bases like K₂CO₃ improve deprotonation in amidation steps .
  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., coupling reactions) minimizes side-product formation .

Q. How can discrepancies in reported biological activity data be resolved?

  • Assay validation : Compare activity across standardized assays (e.g., ATPase activity for HSP70 vs. cell viability in MCF-7 lines) .
  • Structural analogs : Test derivatives (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophoric contributions .
  • Batch variability : Ensure consistent purity (>98%) via orthogonal HPLC and LC-MS methods .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the chromene ring with coumarin or quinoline to assess π-stacking interactions .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the pyrimidine ring to enhance binding affinity .
  • Pharmacokinetic profiling : Evaluate metabolic stability using liver microsomes and CYP inhibition assays .

Q. What analytical challenges arise in impurity profiling, and how are they addressed?

  • Impurity identification : Use HRMS and NMR spiking with reference standards (e.g., pyrimidinone byproducts) .
  • Quantification : Develop a gradient HPLC method with UV detection (λ = 254 nm) to resolve structurally similar impurities .

Q. How do in vitro and in vivo efficacy profiles differ for this compound?

  • In vitro : High potency (IC₅₀ < 1 µM in HSP70 inhibition assays) may not translate to in vivo efficacy due to poor bioavailability .
  • Formulation strategies : Use PEGylated nanoparticles or liposomes to enhance solubility and plasma half-life .

Q. What computational tools are suitable for modeling interactions with HSP70?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in the ATP-binding pocket .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.